molecular formula C19H20O5 B1276589 Chalcone, 3,4,2',4'-tetramethoxy- CAS No. 100753-43-3

Chalcone, 3,4,2',4'-tetramethoxy-

Cat. No. B1276589
CAS RN: 100753-43-3
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-WEVVVXLNSA-N
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Description

Chalcone, 3,4,2’,4’-tetramethoxy- is a natural compound that has been widely studied in recent years due to its potential implications in various fields of research and industry. Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .


Synthesis Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Stereochemically, chalcone can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .


Chemical Reactions Analysis

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

Chalcones are small, low molecular weight (in the range of 300–600 g/mol), non-chiral molecules with relatively high lipophilicity (Log P ≈ 5–7) .

Scientific Research Applications

Antimicrobial Activity

Chalcones have been recognized for their potent antimicrobial properties. The presence of the reactive α,β-unsaturated system in the chalcone’s rings has shown different potential pharmacological properties, including significant antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activity . The structure of chalcones can be modified by adding substituent groups to the aromatic ring, which can increase potency, reduce toxicity, and broaden pharmacological action .

Anticancer Properties

The anticancer potential of chalcones is another area of extensive research. These compounds can inhibit enzymes that are crucial for cancer cell growth and survival. Chalcones have been found to exhibit anticancer activities by interfering with various molecular pathways involved in tumor progression . This includes the inhibition of falcipain-2 , an enzyme important in the pathogenesis of malaria, which is also being explored for its relevance in cancer treatment .

Anti-inflammatory Effects

Chalcones are known to possess anti-inflammatory effects. They can modulate inflammatory pathways, thereby reducing inflammation and providing therapeutic benefits in conditions like arthritis and other inflammatory diseases . The modification of chalcone structures has been shown to enhance these anti-inflammatory properties .

Neuroprotective Applications

Research has indicated that chalcones may have neuroprotective effects. Novel fluorescent chalcone analogues have been reported for the inhibition of the formation of β-amyloid plaques, which is a therapeutic approach used to treat Alzheimer’s disease (AD) . This suggests that chalcones could play a role in the management of neurodegenerative diseases.

Antioxidant Effects

Chalcones also exhibit antioxidant properties, which are beneficial in combating oxidative stress—a condition associated with various chronic diseases . Their ability to scavenge free radicals makes them promising candidates for antioxidant therapy.

Antidiabetic Activity

The antidiabetic activity of chalcones is another promising field of study. These compounds have been shown to exert effects on glucose metabolism, which can be beneficial in the treatment of diabetes . Chalcones can act as antihypertensive and anti-obesity agents as well, which are important factors in the management of diabetes .

Mechanism of Action

Target of Action

Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.

Mode of Action

The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.

Biochemical Pathways

Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .

Pharmacokinetics

Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.

Result of Action

The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.

Safety and Hazards

Chalcone, 3,4,2’,4’-tetramethoxy- is a combustible solid . It is recommended to handle it with personal protective equipment and ensure adequate ventilation . It should not be released into the environment .

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chalcone, 3,4,2',4'-tetramethoxy-

CAS RN

100753-43-3
Record name Chalcone, 3,4,2',4'-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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